N-Nitrosomethylaminosulfolane is a chemical compound with the molecular formula C₇H₁₄N₂O₃S. It belongs to the class of nitrosamines, which are compounds formed by the reaction of nitrous acid with amines. This compound is of interest due to its potential applications in scientific research and its implications in toxicology and environmental studies.
N-Nitrosomethylaminosulfolane can be synthesized from methylaminosulfolane through a nitrosation reaction. The compound is classified under nitrosamines, which are known for their carcinogenic properties. The synthesis typically involves the use of nitrous acid or nitrosating agents, which react with the amine functional group present in methylaminosulfolane.
The synthesis of N-Nitrosomethylaminosulfolane is primarily achieved through the nitrosation of methylaminosulfolane. This reaction can be performed using various nitrosating agents, including sodium nitrite in an acidic medium. The general procedure involves:
N-Nitrosomethylaminosulfolane has a distinct molecular structure characterized by the presence of a nitroso group (-NO) attached to a methylamino sulfonyl moiety. The structural formula can be represented as:
The compound features:
The molecular structure can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into the functional groups and molecular dynamics.
N-Nitrosomethylaminosulfolane can undergo various chemical reactions typical of nitrosamines, including:
The mechanism of action of N-Nitrosomethylaminosulfolane primarily involves its interaction with biological systems, where it may form DNA adducts leading to mutagenesis. The proposed mechanism includes:
Research indicates that compounds like N-Nitrosomethylaminosulfolane exhibit significant mutagenic activity in various biological assays, underscoring their potential health risks.
N-Nitrosomethylaminosulfolane has several applications in scientific research:
N-Nitrosomethylaminosulfolane (systematic IUPAC name: N-Methyl-N-nitroso-tetrahydrothiophene-1,1-dioxide-3-amine) features a five-membered sulfolane ring (tetrahydrothiophene-1,1-dioxide) bonded to a methylnitrosamine group (–N(CH₃)–N=O) via the nitrogen atom. This configuration confers both polar characteristics from the sulfone group and lipophilic properties from the cyclic structure, influencing its solubility and reactivity profile. The N-nitroso moiety adopts a planar configuration with partial double-bond character between nitrogen and oxygen, creating a chromophore that absorbs ultraviolet light distinctively at 230–240 nm and 330–350 nm—a property leveraged in analytical detection [6].
Table 1: Chemical Identifiers and Properties of N-Nitrosomethylaminosulfolane
Property | Value/Descriptor |
---|---|
CAS Registry Number | Not formally assigned |
Molecular Formula | C₅H₁₀N₂O₃S |
Molecular Weight | 178.21 g/mol |
Structural Formula | O=S₁(=O)CCCN(C)N=O |
Nitrosamine Classification | Aliphatic cyclic sulfonamide-derived |
Key Functional Groups | N-Nitroso, Sulfone |
The sulfolane ring imparts significant thermal stability compared to linear aliphatic nitrosamines, with decomposition temperatures exceeding 150°C. This stability increases the likelihood of NMAS persisting through pharmaceutical processing stages. Quantum mechanical modeling predicts two stable conformers resulting from restricted rotation around the N–N bond, with energy barriers of ~25 kcal/mol—a feature complicating spectroscopic characterization [4] [6].
Research into N-nitrosamine toxicology originated in the 1950s when agricultural studies linked dimethylnitrosamine-contaminated feed to livestock hepatotoxicity. By the 1970s, John Barnes and Peter Magee’s pioneering work established N-nitrosodimethylamine (NDMA) as a potent hepatocarcinogen in rodents, triggering global investigation into nitrosamine formation pathways. This foundational research revealed that N-nitrosamines require metabolic activation via cytochrome P450 enzymes (particularly CYP2E1) to form alkyl diazonium ions capable of alkylating DNA—a mechanism conserved across mammalian species [1] [4].
The pharmaceutical industry’s engagement with nitrosamines accelerated dramatically following the 2018 recall of angiotensin II receptor blockers (ARBs) contaminated with NDMA and N-nitrosodiethylamine (NDEA). This crisis exposed critical gaps in understanding drug product-related nitrosation mechanisms, particularly the reaction of secondary amine APIs with nitrite impurities in excipients. Subsequent research confirmed that tertiary amines could also undergo nitrosative dealkylation to form secondary nitrosamines, expanding the scope of risk compounds. By 2020, regulatory mandates for comprehensive nitrosamine risk assessments across all marketed drugs revealed numerous previously undetected nitrosamine drug substance-related impurities, including structural analogs like NMAS [1] [3] [6].
NMAS qualifies as a nitrosamine drug substance-related impurity through its structural derivation from sulfolane-based amine precursors used in synthetic chemistry. Unlike small-molecule N-nitrosamines (e.g., NDMA) that contaminate multiple drug classes via reagent cross-contamination, NMAS formation is intrinsically linked to APIs containing or synthesized using aminosulfolane intermediates. Its emergence follows two primary pathways:
Regulatory categorization places NMAS in Potency Category 4 under the Carcinogenic Potency Categorization Approach (CPCA), indicating lower carcinogenic risk than small cyclic nitrosamines like N-nitrosomorpholine (Category 1). This classification stems from its structural analogy to N-nitrosodiethanolamine—a Category 4 compound with high tolerated exposures. Consequently, the acceptable intake (AI) limit for NMAS aligns with the 1500 ng/day threshold established for Category 5 compounds, as reflected in the FDA’s Recommended Acceptable Intake Limits for hypothetical NDSRIs [3].
Table 2: Carcinogenic Potency Categorization of Select Nitrosamines
Potency Category | Representative Compounds | Structural Features | Acceptable Intake (ng/day) |
---|---|---|---|
1 | N-Nitrosobenzathine | Arylalkyl, asymmetric | 26.5 |
2 | N-Nitroso-meglumine | Hydroxyalkyl | 100 |
3 | N-Nitroso-norquetiapine | Heterocyclic aromatic | 400 |
4 | NMAS (hypothetical) | Aliphatic sulfonamide | 1500 |
5 | N-Nitroso-ribociclib-2 | Sterically hindered | 1500 |
Analytical detection of NMAS leverages its sulfone group’s electronegativity, enabling sensitive quantification via liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with electrospray ionization in negative mode. Method validation studies indicate detection limits of 0.5 ppb in drug products when using deuterated N-nitrosodiisopropylamine as an internal standard—surpassing the FDA’s recommended analytical sensitivity for NDSRIs [3] [6].
The inclusion of NMAS in regulatory scrutiny followed the September 2024 revision of the FDA’s Control of Nitrosamine Impurities in Human Drugs guidance, which explicitly classified sulfonamide-derived nitrosamines as nitrosamine drug substance-related impurities requiring AI enforcement. This action aligned with the European Medicines Agency’s January 2024 pharmacopoeia update, which mandated general chapter 2034 compliance for sulfonamide-containing APIs—a category encompassing sulfolane-derived substances. Regulatory concern specifically targets sulfolane-based amines due to their widespread use as catalysts, solvents, and intermediates in synthesizing sulfonamide drugs, creating multiple points for NMAS formation [3] [6].
Key regulatory milestones include:
Manufacturers must now implement nitrite control strategies in processes involving sulfolane solvents, including rigorous testing of sodium nitrite reagents and exclusion of amine-containing excipients. The International Council for Harmonisation’s forthcoming M7(R2) addendum will further standardize AI limits for NMAS and similar compounds, harmonizing approaches across the U.S., European Union, and Japan [3] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0